molecular formula C6H6Cl4N2 B2521127 Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride CAS No. 2636-73-9

Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride

Cat. No.: B2521127
CAS No.: 2636-73-9
M. Wt: 247.93
InChI Key: ZQWBVZVEHRGWKC-UHFFFAOYSA-N
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Description

Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride is a chemical compound with the molecular formula C6H6Cl4N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3,4,5-trichlorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride typically involves the reaction of 3,4,5-trichloronitrobenzene with hydrazine hydrate. The reaction is carried out in an ethanol solvent at elevated temperatures. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones.

Scientific Research Applications

Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azides.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazine, (3,4,5-trichlorophenyl)-, hydrochloride involves its interaction with molecular targets such as enzymes and cellular receptors. It can inhibit enzyme activity by forming stable complexes with the enzyme’s active site. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Properties

IUPAC Name

(3,4,5-trichlorophenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2.ClH/c7-4-1-3(11-10)2-5(8)6(4)9;/h1-2,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBVZVEHRGWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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